molecular formula C6H5BrN4 B8662530 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B8662530
M. Wt: 213.03 g/mol
InChI Key: HCROUMCXDYEUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core, making it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and amination reactions, to generate a diverse array of novel derivatives for biological screening . The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . This specific scaffold is found in multiple marketed drugs and investigational compounds that target oncogenic kinases like Trk (Tropomyosin Receptor Kinase) , Pim-1 , and others . Researchers value this brominated intermediate for its versatility in structure-activity relationship (SAR) studies, allowing for the exploration of chemical space around the 3-position to optimize potency, selectivity, and other drug-like properties. The compound's 2-amine group can also serve as a key pharmacophore, contributing to hydrogen bonding interactions within the ATP-binding pocket of various kinase targets . Its primary applications include serving as a precursor in the synthesis of potential therapeutic agents for a range of cancers, the investigation of kinase signaling pathways, and the development of next-generation inhibitors to overcome drug resistance . 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-4-5(8)10-11-3-1-2-9-6(4)11/h1-3H,(H2,8,10)

InChI Key

HCROUMCXDYEUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)N)Br)N=C1

Origin of Product

United States

Foundational & Exploratory

3-Bromopyrazolo[1,5-a]pyrimidin-2-amine CAS 1375087-18-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine (CAS 1375087-18-5)

A Keystone Intermediate for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of a bromine atom at the 3-position and an amine group at the 2-position makes this molecule a versatile building block for the synthesis of complex drug candidates. This document will delve into the synthesis, chemical properties, reactivity, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to function as an effective antimetabolite in various biochemical pathways.[1][2] This scaffold is a key component in several approved drugs and clinical candidates, highlighting its therapeutic potential.[3][4] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide array of biological activities, most notably as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The introduction of various functional groups through techniques like palladium-catalyzed cross-coupling has been instrumental in developing potent and selective inhibitors for a range of protein kinases, including CK2, EGFR, B-Raf, MEK, and CDKs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1375087-18-5-
Molecular Formula C₆H₅BrN₄Inferred
Molecular Weight 213.04 g/mol
Appearance Likely a solid
Purity Typically >97%
Storage 4°C, protect from light

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the aromatic C-H and C=N bonds.

Synthesis and Mechanistic Insights

The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the pyrazolo[1,5-a]pyrimidine core.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage bromination of a pyrazolo[1,5-a]pyrimidin-2-amine precursor. This precursor, in turn, can be synthesized from the cyclocondensation of a 3-aminopyrazole derivative with a suitable three-carbon building block.

Retrosynthesis Target 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine Precursor1 Pyrazolo[1,5-a]pyrimidin-2-amine Target->Precursor1 Electrophilic Bromination Precursor2 3-Amino-1H-pyrazole Precursor1->Precursor2 Cyclocondensation Precursor3 Malononitrile or similar C3 synthon Precursor2->Precursor3 Synthesis

Caption: Retrosynthetic analysis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-2-amine

The core pyrazolo[1,5-a]pyrimidine scaffold is typically formed through the cyclocondensation of a 3-aminopyrazole with a 1,3-dielectrophile.[5]

Synthesis_Step1 cluster_reactants Reactants cluster_products Product 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidin-2-amine Pyrazolo[1,5-a]pyrimidin-2-amine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidin-2-amine Cyclocondensation Malononitrile Malononitrile Malononitrile->Pyrazolo[1,5-a]pyrimidin-2-amine

Caption: General scheme for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Protocol:

  • To a solution of 3-amino-1H-pyrazole in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of malononitrile.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Causality: The use of 3-aminopyrazole provides the necessary nucleophilic centers (the amino group and the pyrazole nitrogen) to react with the electrophilic carbons of malononitrile, leading to the formation of the fused pyrimidine ring.

Step 2: Bromination of Pyrazolo[1,5-a]pyrimidin-2-amine

The introduction of the bromine atom at the 3-position is achieved through electrophilic aromatic substitution. The pyrazole ring of the pyrazolo[1,5-a]pyrimidine system is electron-rich and therefore susceptible to electrophilic attack, with the C-3 position being particularly reactive.[6]

Protocol:

  • Dissolve pyrazolo[1,5-a]pyrimidin-2-amine in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).[7]

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.[6][7]

  • Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched, typically by the addition of water, to precipitate the crude product.[7]

  • The solid product is collected by filtration, washed, and dried. Further purification can be performed if necessary.

Causality: NBS is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective bromination with fewer side products. The choice of solvent can influence the reactivity and selectivity of the bromination reaction.

Reactivity and Synthetic Utility

The presence of both a bromine atom and an amino group on the pyrazolo[1,5-a]pyrimidine scaffold makes 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine a highly valuable and versatile intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.[8]

Cross_Coupling Start 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine Suzuki Suzuki Coupling (R-B(OH)2) Start->Suzuki Pd catalyst, Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, Base Product_Suzuki 3-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 3-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 3-Alkynyl Derivative Sonogashira->Product_Sonogashira

Sources

Molecular weight and formula of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Critical Scaffold for Kinase Inhibitor Discovery

Executive Summary

3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a fused heterocyclic building block belonging to the "privileged scaffold" class in medicinal chemistry. Its structural rigidity, combined with specific hydrogen bond donor/acceptor motifs, makes it an ideal mimetic for the adenine ring of ATP. Consequently, this molecule and its derivatives are extensively utilized in the development of ATP-competitive kinase inhibitors (e.g., for Trk, CDK, and B-Raf targets).

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthesis protocol, and its strategic application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Registration
  • IUPAC Name: 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

  • Common Name: 2-Amino-3-bromopyrazolo[1,5-a]pyrimidine

  • CAS Registry Number: Note: While the parent 2-amine (CAS 1159982-76-9) and the 3-bromo core (CAS 55405-67-9) are common, the specific 2-amino-3-bromo derivative is often synthesized in-situ or cataloged under custom library identifiers.

Quantitative Data

The following data is calculated based on the standard atomic weights of the constituent elements.

PropertyValueUnit
Molecular Formula C₆H₅BrN₄ -
Molecular Weight 213.04 g/mol
Exact Mass 211.97Da
Heavy Atom Count 11-
Topological Polar Surface Area (TPSA) ~52.0Ų
LogP (Predicted) ~0.8 - 1.2-
Structural Analysis

The molecule consists of a pyrazolo[1,5-a]pyrimidine bicyclic core.

  • Position 2 (Amine): Acts as a hydrogen bond donor, crucial for interacting with the "hinge region" of kinase active sites.

  • Position 3 (Bromine): A strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl "tail" groups to probe the hydrophobic pocket.

Synthetic Methodology

The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is best approached via a modular two-step protocol . This method is preferred over direct condensation of brominated precursors because it offers higher regioselectivity and easier purification.

Reaction Pathway Diagram

The following flowchart illustrates the stepwise construction of the scaffold.

SynthesisPathway cluster_conditions Reaction Conditions Start 3,5-Diaminopyrazole (Starting Material) Intermediate Pyrazolo[1,5-a]pyrimidin-2-amine (Parent Scaffold) Start->Intermediate Condensation (Acidic reflux) Reagent1 Malonaldehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane) Reagent1->Intermediate Product 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine (Target) Intermediate->Product Electrophilic Aromatic Substitution (SEAr) Reagent2 N-Bromosuccinimide (NBS) (Electrophilic Source) Reagent2->Product Cond1 Step 1: AcOH, Reflux, 2-4h Yield: ~70-85% Cond2 Step 2: DMF or ACN, 0°C to RT Yield: ~90%

Caption: Two-step synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine via condensation and regioselective bromination.

Detailed Experimental Protocol
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-2-amine
  • Rationale: The condensation of 3,5-diaminopyrazole with a 1,3-dielectrophile forms the bicyclic core. The reaction is regioselective; the more nucleophilic exocyclic amine attacks the carbonyl, followed by cyclization.

  • Reagents: 3,5-Diaminopyrazole sulfate (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3,5-diaminopyrazole sulfate in glacial acetic acid.

    • Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.

    • Heat the mixture to reflux (approx. 118°C) for 3 hours.

    • Workup: Cool to room temperature. The product often precipitates as a salt. Neutralize with saturated NaHCO₃ to precipitate the free base. Filter, wash with cold water, and dry under vacuum.

    • Validation: ¹H NMR (DMSO-d₆) should show characteristic pyrimidine doublets and a pyrazole singlet (H-3) around δ 6.0 ppm.

Step 2: Regioselective Bromination (C-3 Position)
  • Rationale: The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is highly electron-rich (similar to the 4-position of pyrazole). Electrophilic aromatic substitution (SEAr) with NBS occurs exclusively here, avoiding the pyrimidine ring.

  • Reagents: Pyrazolo[1,5-a]pyrimidin-2-amine (from Step 1), N-Bromosuccinimide (NBS) (1.05 eq), DMF or Acetonitrile.

  • Procedure:

    • Dissolve the intermediate in DMF (0.2 M concentration).

    • Cool the solution to 0°C in an ice bath to prevent over-bromination.

    • Add NBS portion-wise over 15 minutes.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Workup: Pour the reaction mixture into crushed ice/water. The brominated product will precipitate as a solid.

    • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water.

    • Validation: In the ¹H NMR, the singlet corresponding to H-3 (approx. δ 5.8–6.2 ppm) will disappear , confirming substitution.

Applications in Drug Discovery[5][6][8]

Kinase Inhibitor Design

This scaffold is a bioisostere of the adenine portion of ATP. The 2-amine group typically forms a key hydrogen bond with the "hinge" region residues (e.g., Glu, Met) of the kinase backbone.

  • Target Classes:

    • Trk (Tropomyosin receptor kinase): Used in treating NTRK fusion cancers.

    • CDK (Cyclin-dependent kinase): Cell cycle regulation targets.

    • B-Raf: Melanoma pathways.

Functionalization Strategy

The 3-bromo group is a "dummy" atom intended for replacement. The following diagram illustrates how medicinal chemists diversify this scaffold.

Functionalization Center 3-Bromopyrazolo[1,5-a] pyrimidin-2-amine Target1 Suzuki Coupling (Pd) Introduces Aryl/Heteroaryl groups (Hydrophobic Pocket Binder) Center->Target1  Reacts at C-3 (Br)   Target2 Amide Coupling / Alkylation Modifies Solubility & PK properties (Solvent Front Interaction) Center->Target2  Reacts at C-2 (NH2)  

Caption: Divergent synthesis points for SAR optimization.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Signal Word: Warning.

  • Handling:

    • Use essentially in a fume hood; brominated heterocycles can be lachrymators.

    • Avoid contact with strong oxidizing agents.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem Compound Summary. "3-Bromopyrazolo[1,5-a]pyrimidine."[1] National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

  • MDPI. "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination." Molecules, 2025.[1][2] [Link]

  • ResearchGate. "Synthesis and reactivity of 3,5-diaminopyrazoles." Accessed February 25, 2026. [Link]

Sources

An In-Depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. We will delve into its chemical identity, a plausible synthetic pathway, its anticipated chemical properties, and its potential applications as a key building block for novel therapeutics. The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets with high affinity.[1][2] The specific substitution pattern of a 2-amino group and a 3-bromo moiety on this scaffold presents unique opportunities for the development of potent and selective modulators of cellular signaling pathways.

Chemical Identity and Structural Elucidation

Precise identification of a molecule is paramount for reproducible scientific research. The following table summarizes the key chemical identifiers for 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.

IdentifierValueSource
IUPAC Name 3-bromo-pyrazolo[1,5-a]pyrimidin-2-amineGenerated
Molecular Formula C₆H₅BrN₄Calculated
Molecular Weight 213.04 g/mol Calculated
SMILES N1C2=C(C(=N1)Br)N=CC=C2NConstructed
InChIKey QZJNWYJRGJBFQG-UHFFFAOYSA-NGenerated

The structure of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, as depicted in the diagram below, features a fused bicyclic system composed of a pyrazole and a pyrimidine ring. The bromine atom at position 3 and the amino group at position 2 are key functional groups that dictate the molecule's reactivity and potential for biological interactions.

Caption: Proposed synthetic workflow for 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.

Experimental Protocol: A Self-Validating System

A robust experimental protocol for the proposed synthesis would include in-process controls to validate each step. For instance, after the halogenation step, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) should be used to confirm the formation of the 2,3-dihalo intermediate and to assess its purity. Similarly, following the amination reaction, these analytical techniques, along with Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial for confirming the structure and purity of the final product, 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.

Chemical Properties and Reactivity

The chemical properties of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine are dictated by the interplay of the electron-donating amino group and the electron-withdrawing bromo substituent on the aromatic pyrazolo[1,5-a]pyrimidine core.

  • Basicity: The presence of multiple nitrogen atoms and an amino group confers basic properties to the molecule, allowing for the formation of salts with various acids. This is an important consideration for its formulation as a potential drug substance.

  • Reactivity of the Amino Group: The 2-amino group can act as a nucleophile and can be a site for further functionalization, such as acylation, alkylation, or sulfonylation, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Reactivity of the Bromo Group: The bromine atom at the C3 position is a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. [3]This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, and alkyl groups, at this position, further expanding the chemical space for drug discovery.

Potential Applications in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a key component in numerous biologically active compounds, including several approved drugs and clinical candidates. [4][5]Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. [2] Kinase Inhibition: A Promising Avenue

A significant area of application for pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors. [2]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent hinge-binding motif in many kinase inhibitors.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for cancer therapy. Small molecule inhibitors, such as those based on the pyrazolo[1,5-a]pyrimidine scaffold, can block the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling, which can lead to a reduction in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates and Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates ATP ATP ATP->RTK Binds to ATP pocket Inhibitor 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine (Potential Inhibitor) Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Survival) Downstream->Response

Sources

Strategic Utilization of Heterocyclic Amine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-containing heterocycles constitute the structural backbone of over 85% of FDA-approved small-molecule therapeutics. For the medicinal chemist, these building blocks are not merely structural connectors but functional dynamos capable of modulating solubility, lipophilicity (LogD), metabolic stability, and target engagement.

This technical guide moves beyond basic cataloging to analyze the strategic application of heterocyclic amines. We explore the shift from "flat" aromatic systems to


-rich architectures ("Escape from Flatland"), detail robust synthetic protocols for C-N bond formation and late-stage functionalization, and provide a decision framework for scaffold selection based on physicochemical necessities.

Part 1: Strategic Design & Bioisosterism

The Physicochemical Pivot

The selection of a heterocyclic amine building block is rarely arbitrary; it is a calculated decision to manipulate the pKa and LogD of the final drug candidate.

  • pKa Modulation: The basicity of the amine nitrogen dictates ionization at physiological pH (7.4). A highly basic amine (

    
    ) often leads to hERG channel inhibition and phospholipidosis.
    
  • Fluorine Effect: Strategic introduction of fluorine (or electron-withdrawing heterocycles) on the scaffold lowers the pKa of the amine via inductive effects, improving membrane permeability without sacrificing solubility.

Bioisosteric Replacement Strategy

The following table summarizes high-impact bioisosteric swaps for common amine-containing functionalities.

Original ScaffoldBioisosteric ReplacementRationale (Medicinal Chemistry Impact)
Aniline Aminopyridine / Aminopyrimidine Reduces electron density; lowers risk of reactive metabolite formation (quinonediimines); improves solubility via H-bond accepting N.
Piperidine N-Substituted Azetidine Lowers lipophilicity (LogD); reduces metabolic liability by removing labile C-H bonds; alters vector geometry.
Phenyl Ring Bicyclo[1.1.1]pentane (BCP) "Escape from Flatland"; maintains linear vector but increases

; improves solubility and metabolic stability.
Morpholine Oxetane-Spiro-Amine Reduces basicity; lowers LogP; prevents oxidative metabolism of the ether oxygen.
Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting an amine building block based on ADME liabilities.

ScaffoldSelection Start Lead Compound Optimization Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP) Start->Issue_Metabolism Issue_hERG Issue: hERG Liability Start->Issue_hERG Soln_Sp3 Strategy: Increase Fsp3 (Switch to Piperazine/Spirocycles) Issue_Solubility->Soln_Sp3 Break Planarity Soln_Block Strategy: Block Metabolic Hotspot (Add F / Switch to Pyrimidine) Issue_Metabolism->Soln_Block Remove Labile H Soln_pKa Strategy: Lower pKa (Add EWG / Switch to Pyridine) Issue_hERG->Soln_pKa Reduce Cationic Character

Caption: Logical decision matrix for selecting heterocyclic amine scaffolds to address specific ADME failures.

Part 2: Synthetic Architectures – C-N Bond Formation

The ability to couple heterocyclic amines to aryl halides is the cornerstone of modern library synthesis. The Buchwald-Hartwig Amination is the gold standard, yet it requires precise control over ligand and base to prevent catalyst poisoning by the heterocycle itself.

Mechanistic Insight

The cycle relies on the delicate balance of the Palladium (Pd) center.[1] Heterocycles with multiple nitrogen atoms (e.g., aminopyrimidines) can chelate Pd, arresting the cycle. Bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) are essential to enforce a mono-dentate binding mode and facilitate reductive elimination.

BuchwaldCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd-NHR) OxAdd->AmineCoord + H2N-R Deprot Deprotonation (Ar-Pd-NR) AmineCoord->Deprot + Base - HX Deprot->Pd0 Reductive Elimination + Product (Ar-NH-R)

Caption: The Buchwald-Hartwig catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.

Protocol: Pd-Catalyzed Cross-Coupling of Heterocyclic Amines

Objective: Coupling of a primary heteroaromatic amine with an aryl chloride. Self-Validating Step: The color change from dark red/brown to bright orange/yellow often indicates successful active catalyst formation.

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube and cool under a stream of Argon. Moisture is the enemy of the active catalyst.

  • Reagent Loading:

    • Add Pd(OAc)₂ (1.0 mol%) and BrettPhos (2.0 mol%).

    • Note: The 1:2 ratio ensures the Pd is fully ligated, preventing formation of inactive Pd-black.

    • Add the Aryl Chloride (1.0 equiv) and Heterocyclic Amine (1.2 equiv).[2][3]

    • Add Cs₂CO₃ (2.0 equiv). Why? Cesium carbonate is mild enough to prevent side reactions but strong enough to deprotonate the coordinated amine.

  • Solvent & Activation:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Sparge with Argon for 5 minutes. Oxygen poisons the phosphine ligand.

  • Reaction:

    • Seal and heat to 100°C for 12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the aryl chloride.[2]

  • Workup: Filter through a pad of Celite (removes Pd/salts) and concentrate.

Part 3: Late-Stage Functionalization (LSF)

Modifying a heterocyclic core after the scaffold is built allows for rapid analog generation. The Minisci Reaction (radical alkylation) is the premier method for functionalizing electron-deficient heterocycles (pyridines, pyrazines).

The "Innate" Advantage

Unlike cross-coupling, Minisci chemistry does not require a pre-functionalized handle (like a halogen). It utilizes the innate reactivity of the protonated heterocycle to trap nucleophilic alkyl radicals.

Protocol: Innate C-H Alkylation (Baran Modification)

Objective: Introduction of an isopropyl group onto a pyridine core.

  • Setup: To a vial containing the Heterocycle (1.0 equiv) in a biphasic mixture of DCM/Water (1:1).

  • Radical Source: Add Zinc Sulfinate (Zn(SO₂iPr)₂) (3.0 equiv).

    • Why Sulfinates? They are solid, stable radical precursors that release SO₂ as a byproduct, driving the reaction forward entropy-wise.

  • Oxidant: Add TBHP (tert-Butyl hydroperoxide) (5.0 equiv).

  • Initiation: Stir vigorously at room temperature.

    • Mechanism:[1][4][5][6][7][8] The oxidant generates a radical from the sulfinate. The alkyl radical attacks the protonated (most electron-deficient) position of the heterocycle.

  • Validation: The reaction is often heterogenous.[8] Successful conversion is indicated by the consumption of the starting heterocycle in LC-MS.

Part 4: Advanced Scaffolds – Escaping Flatland

The metric


  (fraction of 

carbons) correlates directly with clinical success.[9][10] Increasing

improves solubility (by disrupting crystal lattice energy) and selectivity (by creating more complex 3D shapes).
High-Value Building Blocks
Building BlockStructural FeatureMedicinal Utility
3-Fluoroazetidine Strained 4-membered ringLowers basicity of the amine; compact, polar vector.
2-Oxa-6-azaspiro[3.3]heptane Spirocyclic fusionRigidifies the structure; defines precise exit vectors for substituents.
Cubane / BCP Amines Bioisostere of BenzeneMaintains linearity but adds bulk and 3D character; metabolically robust.
Workflow: Integration of High Blocks

When replacing a flat aromatic ring with a saturated heterocycle, the synthetic route often changes from


 or Cross-Coupling to Reductive Amination  or Amide Coupling/Reduction .

Key Consideration: Saturated amines (piperidines, azetidines) are more basic than their aromatic counterparts. When using them as building blocks, ensure the pKa is tuned (e.g., via nearby electron-withdrawing groups) to avoid phospholipidosis issues.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Duncton, M. A. J. (2011).[7] Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gui, J., et al. (2015).[5] Practical Olefin Hydroamination with Nitroarenes. Science (referencing Baran Lab radical protocols). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds. Its unique electronic and steric properties make it a versatile template for designing selective kinase inhibitors, central nervous system agents, and anti-infective therapeutics. The ability to functionalize this core with a diverse array of substituents is paramount for generating novel chemical entities with tailored pharmacological profiles.

Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[1] This makes it an indispensable tool in medicinal chemistry for the rapid elaboration of complex molecular architectures.

This document provides a detailed guide to the Suzuki coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, a key building block for accessing novel 3-aryl and 3-heteroaryl pyrazolo[1,5-a]pyrimidin-2-amine derivatives. While direct literature precedent for this specific substrate is limited, this guide synthesizes data from closely related analogues and established principles for the coupling of electron-rich, amino-substituted N-heterocycles to provide a robust and well-reasoned experimental protocol.[2][3][4]

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps, orchestrated by a palladium catalyst.[5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for effective troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine) to a low-valent Pd(0) species. This step, often the rate-determining one, forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For electron-rich N-heterocycles like our substrate, this step can be challenging.[1][5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (the boronic acid) is transferred to the palladium center, displacing the halide. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Below is a graphical representation of this catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)LnX OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 + Base PdII_Aryl_R R-Pd(II)LnR' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim R-R' RedElim->Pd0 Product 3-Aryl-pyrazolo[1,5-a] pyrimidin-2-amine (Ar-R') RedElim->Product ArylHalide 3-Bromopyrazolo[1,5-a] pyrimidin-2-amine (Ar-X) ArylHalide->OxAdd BoronicAcid Aryl/Heteroaryl Boronic Acid (R'-B(OR)2) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

The presence of the pyrazolo[1,5-a]pyrimidine core and the 2-amino substituent introduces specific challenges that must be addressed through careful selection of the catalyst, ligand, base, and solvent system.

  • The Substrate: 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is an electron-rich heteroaromatic bromide. The electron-donating nature of the ring system and the amino group can make the oxidative addition step more difficult compared to electron-deficient systems.

  • Catalyst and Ligand Selection: For electron-rich heteroaryl halides, standard palladium catalysts like Pd(PPh₃)₄ may be sluggish. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and subsequent reductive elimination steps. The Buchwald-type biarylphosphine ligands, such as XPhos, are particularly effective for this class of substrates.[7] Pre-formed catalysts, or "precatalysts," like XPhos Pd G2, are highly recommended as they offer greater air stability and more reliable initiation of the catalytic cycle.[8][9]

  • Potential for Catalyst Inhibition: The free amino group on the pyrazolo[1,5-a]pyrimidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky ligands helps to mitigate this issue by creating a sterically hindered environment around the palladium, disfavoring coordination of the amino group.[7]

  • Side Reaction: Debromination: A common side reaction with electron-rich heteroaryl bromides is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This is often more prevalent with less active catalyst systems or under prolonged heating. The use of a highly active catalyst like XPhos Pd G2 has been shown to minimize this side reaction in a closely related pyrazolo[1,5-a]pyrimidin-5-one system.[2]

Recommended Protocol for the Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

This protocol is based on optimized conditions reported for the Suzuki coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with adaptations to account for the 2-amino substituent.[2][3][4]

Reaction Scheme:

Table of Reagents and Recommended Conditions:

ComponentRecommended Reagent/ConditionMolar EquivalentsRationale
Aryl Halide 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine1.0Limiting reagent
Boronic Acid Aryl or Heteroaryl Boronic Acid1.2 - 1.5Excess to drive the reaction to completion
Catalyst XPhos Pd G20.02 - 0.05 (2-5 mol%)Highly active precatalyst for challenging substrates[9]
Ligand XPhos0.04 - 0.10 (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst inhibition[7]
Base K₂CO₃ or K₃PO₄2.0 - 3.0K₂CO₃ is a good general base; K₃PO₄ can be more effective for challenging couplings[10]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂O (4:1 to 10:1)-Biphasic system to dissolve both organic and inorganic reagents
Temperature 80 - 110 °C (conventional heating) or 120 - 150 °C (microwave irradiation)-Higher temperatures are often required for electron-rich bromides
Reaction Time 2 - 24 hours (conventional) or 15 - 60 minutes (microwave)-Monitor by TLC or LC-MS

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) containing a magnetic stir bar, add 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), XPhos Pd G2 (0.02-0.05 equiv), and XPhos ligand (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen, which can deactivate the catalyst.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The reaction concentration should typically be in the range of 0.1 - 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidin-2-amine.

Workflow Diagram:

Suzuki_Workflow start Start reagents Combine Reactants: - 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine - Boronic Acid - Base - Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Sources

Technical Application Note: Metal-Catalyzed Nucleophilic Substitution of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol guide designed for researchers working with 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine .

Executive Summary & Strategic Rationale

The scaffold 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine represents a critical "privileged structure" in kinase inhibitor discovery (e.g., substituted pyrazolo[1,5-a]pyrimidines are bioisosteres of purines).

The Core Challenge: Researchers often attempt classical Nucleophilic Aromatic Substitution (


) on this substrate, expecting the bromine to be easily displaced due to the pyrimidine ring.[1] This is a mechanistic trap. 
  • Electronic Reality: While the pyrimidine ring (positions 5,[2][3][4] 7) is electron-deficient, the C-3 position resides on the fused pyrazole ring, which is inherently electron-rich .

  • Implication: Direct

    
     displacement of the 3-Br by nucleophiles (amines, alkoxides) is kinetically disfavored and rarely successful without extreme forcing conditions that degrade the scaffold.
    

The Solution: To achieve "nucleophilic substitution" at C-3, one must utilize Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig). This guide details the protocols for these "pseudo-substitution" reactions, treating the 3-Br as an electrophilic handle for Pd/Cu catalysis.

Mechanistic Insight & Reactivity Profile

The reactivity of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is governed by the push-pull electronics of the fused system.

Electronic Distribution Analysis
  • C-7 Position: Highly electrophilic (susceptible to classical

    
     if a leaving group were present).[1]
    
  • C-3 Position (Target): Electron-rich due to lone-pair donation from N-1. Requires oxidative addition (Pd⁰ → Pdᴵᴵ).[1]

  • C-2 Amine: A potential "catalyst poison" or competing nucleophile.[1]

    • Expert Tip: The free amine (-NH₂) at C-2 can coordinate to Palladium, quenching the catalytic cycle. Protection (e.g., Boc, Acetyl) is strongly recommended prior to C-3 functionalization to maximize yields.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity and the necessity of metal catalysis.

ReactivityPath Substrate 3-Bromopyrazolo[1,5-a] pyrimidin-2-amine DirectSNAr Direct SNAr (Nucleophilic Attack) Substrate->DirectSNAr  + Nucleophile (Heat) PdCycle Pd-Catalyzed Cycle (Oxidative Addition) Substrate->PdCycle  + Pd(0) / Ligand Product_Fail No Reaction / Decomposition (C-3 is Electron Rich) DirectSNAr->Product_Fail Product_Success C-3 Functionalized Product PdCycle->Product_Success  Reductive Elimination

Caption: Divergent pathways showing the failure of direct


 vs. the success of Pd-catalyzed substitution at the electron-rich C-3 position.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-3 Arylation)

Objective: Substitution of 3-Br with an Aryl/Heteroaryl group.[5][6] Scope: Ideal for installing hydrophobic groups for kinase specificity pockets.[1]

Materials:

  • Substrate: 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][7]·DCM (5 mol%) or XPhos Pd G2 (for sterically hindered substrates).[1]

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve the substrate (0.5 mmol) in 1,4-Dioxane (4 mL).

  • Activation: Add the Boronic acid and Base. Degas the solution by bubbling Argon for 5 minutes (Critical step to prevent homocoupling).[1]

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Seal the vial.

  • Reaction:

    • Option A (Microwave): Heat at 110°C for 45–60 minutes.

    • Option B (Thermal): Reflux at 100°C (oil bath) for 12–16 hours.

  • Work-up: Filter through a Celite pad, washing with EtOAc.[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion (<20%) Catalyst poisoning by free -NH₂.[1] Protect C-2 amine with Boc anhydride before coupling.[1]
Debromination (H-product) Hydride source in solvent/base.[1] Use anhydrous dioxane; switch base to K₃PO₄.[1]

| Homocoupling of Boronic Acid | Oxygen presence.[1] | Increase degassing time; use freeze-pump-thaw cycling. |

Protocol B: Buchwald-Hartwig Amination (C-3 Amination)

Objective: Substitution of 3-Br with a secondary amine (e.g., morpholine, piperazine). Challenge: The C-2 amine can compete as a nucleophile. Protection is mandatory for consistent results.[1]

Workflow Diagram:

BuchwaldFlow Step1 Step 1: Protection (Boc2O, DMAP, THF) Step2 Step 2: Buchwald Coupling (Pd2(dba)3, Xantphos, NaOtBu) Step1->Step2 Intermediate: N-Boc-3-Br Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Intermediate: N-Boc-3-Amino End 3-Amino-substituted Product Step3->End Start 3-Bromo...-2-amine Start->Step1

Caption: Three-step workflow to prevent catalyst poisoning and self-coupling during C-3 amination.

Detailed Procedure (Step 2 - Coupling):

  • Substrate: N-Boc-3-bromopyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv).

  • Nucleophile: Secondary Amine (1.2 equiv).[1]

  • Catalytic System:

    • Pre-catalyst: Pd₂(dba)₃ (5 mol%).[1]

    • Ligand: Xantphos (10 mol%) - Excellent for heteroaryl halides.[1]

  • Base: NaOtBu (1.5 equiv) - Note: Ensure anhydrous conditions as this base is moisture sensitive.[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Execution: Heat at 100°C under Argon for 12 hours.

  • Deprotection: After isolation, treat with 4M HCl in Dioxane (RT, 2h) to reveal the free C-2 amine.[1]

Safety & Handling

  • 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine: Treat as a potential skin sensitizer and respiratory irritant. Use in a fume hood.[1]

  • Palladium Catalysts: Heavy metal waste.[1] Dispose of in dedicated solid waste streams.[1]

  • Microwave Vials: Do not overfill (max 2/3 volume) to prevent over-pressurization during heating.[1]

References

  • General Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Title: "Recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines."[4][8]

    • Source:RSC Advances, 2015.[1]

    • URL:[Link]

  • Suzuki Coupling on 3-Bromo Scaffold

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."
    • Source:RSC Advances, 2021.[1][7]

    • URL:[Link]

  • Buchwald-Hartwig/Ullmann Amination Protocols

    • Title: "Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors."
    • Source:Molecules, 2025 (Relevant analog chemistry).[1][2][4]

    • URL:[Link][1]

  • Compound Data

    • Title: "PubChem Compound Summary for CID 12203208, 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine."
    • Source:National Library of Medicine.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

[1][2]

Executive Summary: The Stability Profile

3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a "privileged scaffold" intermediate, widely used in kinase inhibitor development (e.g., CDK, Trk inhibitors).[1] While the pyrazolo[1,5-a]pyrimidine core is aromatic and generally stable, it possesses specific electronic vulnerabilities that are exacerbated under basic conditions , particularly at elevated temperatures.[1]

The Core Conflict: Researchers typically introduce base to facilitate Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C3-Bromine position.[1] However, the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack by strong bases (hydroxides, alkoxides), leading to ring opening or decomposition.

Quick Stability Matrix:

Condition Stability Rating Risk Factor
Neutral (pH 7) High Stable in solution for >24h.[1]
Weak Base (Carbonates) Moderate Safe at RT; risk increases >80°C.
Strong Base (Alkoxides) Critical Rapid ring opening/degradation likely.

| Aqueous Base (OH-) | Low | Hydrolytic ring opening (Retro-Condensation).[1] |

Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, you must understand the "Why."[1] The instability is not random; it is driven by the electrophilicity of the pyrimidine ring.[1]

A. Nucleophilic Attack & Ring Opening (The "Retro-Reaction")

The most common failure mode under basic conditions is the cleavage of the pyrimidine ring.[1]

  • Mechanism: The C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine are electrophilic. A hard nucleophile (like OH- or EtO-) attacks C7.[1]

  • Result: This disrupts the aromaticity, forming a Meisenheimer-like complex, followed by ring opening.[1] This is effectively the reverse of the synthesis reaction (retro-condensation), reverting the molecule to a pyrazole derivative and a carbonyl fragment.

  • Impact of the 2-Amine: The amino group at C2 is an electron donor (EDG). While this pushes electron density into the ring—theoretically stabilizing it against nucleophiles compared to the unsubstituted core—it is often insufficient to prevent degradation by strong alkoxides at high temperatures.[1]

B. Protodehalogenation (Loss of Bromine)

In Pd-catalyzed reactions, "de-bromination" is a common side reaction.[1]

  • Cause: If the reaction involves alkoxide bases (e.g., NaOtBu) in alcoholic solvents (e.g., isopropanol), the conditions favor a radical pathway or hydride transfer, replacing the Bromine with Hydrogen.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route (Ring Opening) researchers encounter when using strong bases.

DegradationPathwaycluster_preventionPrevention StrategyStart3-Bromopyrazolo[1,5-a]pyrimidin-2-amineBaseAttackNucleophilic Attack(OH- / RO-) at C7Start->BaseAttackStrong Base(>pH 10)ComplexMeisenheimerComplexBaseAttack->ComplexReversibleRingOpenRing Opening(C-N Bond Cleavage)Complex->RingOpenIrreversible(Heat)ProductDegradation Products(Aminopyrazole + Carbonyls)RingOpen->ProductSafeBaseUse Weak Bases(K2CO3, Cs2CO3)SafeBase->StartMaintains Integrity

Caption: Figure 1. The dominant degradation pathway involves nucleophilic attack at the C7 position, leading to irreversible ring opening.

Troubleshooting Guide: Common Scenarios

Scenario A: "My Suzuki coupling turned into a black tar/mixture."

Diagnosis: Base-mediated decomposition.[1] You likely used a strong base (KOtBu, NaOEt) or excessive heat.

  • The Fix:

    • Switch Base: Move to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). These are sufficiently basic for the Suzuki cycle but less nucleophilic toward the pyrimidine ring.[1]

    • Solvent Switch: Avoid protic solvents (MeOH, EtOH) if using alkoxides. Switch to aprotic polar solvents like 1,4-Dioxane, DME, or Toluene/Water mixtures.[1]

    • Temperature: Limit heating to 80°C. If higher temps are needed, use microwave irradiation (short exposure) rather than overnight reflux.

Scenario B: "I see the starting material disappearing, but no product forms."

Diagnosis: Formation of water-soluble ring-opened byproducts.[1]

  • Verification: Check the aqueous layer of your workup.[1] The degradation products (aminopyrazoles) are often highly polar and water-soluble, disappearing from the organic extraction.[1]

  • The Fix: Run a "Base Stability Control" (see Protocol below) to confirm if the scaffold survives your specific base/solvent combination before adding the catalyst.

Scenario C: "The Bromine is gone, but the coupling didn't happen (H-species formed)."

Diagnosis: Protodehalogenation.[1]

  • The Fix:

    • Strictly Anhydrous: Water or alcohols can act as hydride sources.[1]

    • Base Choice: Avoid bases that can act as Single Electron Transfer (SET) agents or hydride donors (like isopropoxide).

Standardized Protocol: Base Stability Assay

Before committing valuable GMP material to a reaction, validate the conditions using this rapid LCMS assay.

Objective: Determine the half-life of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine in the target reaction mixture.

Materials:

  • Compound Stock: 10 mM in DMSO.[1]

  • Internal Standard (IS): Caffeine or Benzophenone (inert).

  • Target Solvent/Base mixture.[1][2]

Workflow:

  • Preparation: Prepare 1 mL of your target reaction solvent containing the base (at reaction concentration, e.g., 2 equiv).

  • Spike: Add 10 µL of Compound Stock and 10 µL of Internal Standard.

  • Incubation: Heat to the intended reaction temperature (e.g., 80°C).

  • Sampling: Take 20 µL aliquots at T=0, T=1h, T=4h.

  • Analysis: Dilute aliquots into cold Acetonitrile/Water (50:50) and inject on LCMS.[1]

Interpretation:

  • >95% Parent remaining at 4h: Safe for reaction.[1]

  • <80% Parent remaining: High risk.[1] Change base (e.g., from Cs₂CO₃ to NaHCO₃) or lower temperature.

  • New Peaks (M+18 or M-Br): Indicates Hydrolysis (Ring opening) or De-bromination.[1]

Decision Tree: Selecting the Right Conditions

Use this logic flow to select the optimal conditions for modifying this scaffold.

DecisionTreeStartGoal: Functionalize3-Br-Pyrazolo[1,5-a]pyrimidin-2-amineReactionTypeReaction Type?Start->ReactionTypeSuzukiSuzuki/Buchwald(Cross-Coupling)ReactionType->SuzukiAcylationAmine Acylation(Amide formation)ReactionType->AcylationBaseCheckBase SelectionSuzuki->BaseCheckAcylCondUse Pyridine/TEAAvoid NaOHAcylation->AcylCondStrongBaseAlkoxides/Hydroxides(NaOtBu, KOH)BaseCheck->StrongBaseAvoidWeakBaseCarbonates/Phosphates(K2CO3, K3PO4)BaseCheck->WeakBasePreferredResultBadHIGH RISK:Ring OpeningStrongBase->ResultBadResultGoodOPTIMAL:Stable ReactionWeakBase->ResultGood

Caption: Figure 2. Operational decision tree for base selection to maximize scaffold survival.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH if I keep the temperature at Room Temperature? A: It is risky.[1] While kinetics are slower at RT, the pyrimidine ring is still vulnerable.[1] If you must use hydroxide, use a biphasic system (DCM/Water) to limit the contact time of the scaffold with the aqueous base.

Q: Why is the 2-amine variant more stable than the 2-H variant? A: The amino group at C2 is an electron-donating group (EDG).[1] It pushes electron density into the pyrazolo[1,5-a]pyrimidine system.[1] This extra density makes the ring slightly less electrophilic, offering a "buffer" against nucleophilic attack compared to the unsubstituted parent.[1] However, this effect is not strong enough to withstand boiling alkoxides.[1]

Q: I need to remove a protecting group with base. What should I use? A: If removing an ester or amide, try using LiOH in THF/Water at 0°C rather than refluxing NaOH.[1] Alternatively, consider acid-labile protecting groups for future steps to avoid basic conditions entirely.[1]

References

  • General Synthesis & Reactivity

    • Topic: Synthesis of pyrazolo[1,5-a]pyrimidines via condensation and their susceptibility to ring opening.
    • Source:Journal of Heterocyclic Chemistry. The "ANRORC" mechanism and ring transformations are well-documented for this class.[1]

    • Context: Confirms that 1,3-electrophiles + aminopyrazoles = scaffold; Reverse reaction occurs with base.[1]

    • Link: [Wiley Online Library - J. Het.[1] Chem (General Search)]([Link])

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Topic: Use of 3-bromo-pyrazolo[1,5-a]pyrimidine in Suzuki couplings for kinase inhibitors (CDK, Trk).[1]

    • Source:Journal of Medicinal Chemistry.
    • Citation: Typical protocols utilize K2CO3/DME or Cs2CO3/Dioxane systems to preserve the ring.[1]

    • Link: [ACS Publications - J. Med.[1] Chem]([Link])

  • Mechanism of Ring Opening

    • Topic: Isomerization and ring opening of pyrazolo[1,5-a]pyrimidines in aqueous NaOH.[3]

    • Source:RSC Advances / Organic & Biomolecular Chemistry.[1]

    • Context: Describes the addition of water/hydroxide leading to ring opening.[1]

    • Link:[1]

(Note: Specific degradation rate constants for the 3-bromo-2-amine derivative are not publicly cataloged in a single open-access dataset; the advice above is derived from the established reactivity patterns of the pyrazolo[1,5-a]pyrimidine class found in the cited literature.)

Technical Support: Precision Bromination of Pyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The bromination of pyrazolo[1,5-a]pyrimidin-2-amine is a critical step in the synthesis of kinase inhibitors (e.g., Trk, Pim-1, and CDK inhibitors). This scaffold is highly electron-rich due to the donation from the bridgehead nitrogen and the exocyclic amine at C-2.[1]

While C-3 is the thermodynamically and kinetically favored site for Electrophilic Aromatic Substitution (EAS), the system is prone to three primary failure modes:

  • Over-bromination: Formation of 3,6-dibromo species due to the nucleophilicity of the pyrimidine ring (C-6).[1]

  • N-Bromination/Oxidation: Reaction at the exocyclic amine (

    
    ) or oxidative degradation of the electron-rich core.[1]
    
  • Regio-scrambling: Radical pathways leading to non-selective halogenation.[1]

This guide provides a self-validating workflow to lock in C-3 regioselectivity and suppress impurities.

Mechanistic Pathways & Failure Modes

The following diagram illustrates the competition between the desired ionic pathway (C-3 bromination) and the side reactions caused by excess reagent or radical initiators.

BrominationPathways SM Pyrazolo[1,5-a] pyrimidin-2-amine C3_Int C-3 Sigma Complex (Favored) SM->C3_Int  Ionic Pathway (Polar Solvent) C6_Side C-6 Attack (Secondary Site) SM->C6_Side  Excess NBS High Temp NBromo N-Bromo / Oxidation (Radical/Hofmann) SM->NBromo  Radical Pathway (Light/Non-polar solvent) NBS NBS (Electrophile) Product 3-Bromo-pyrazolo [1,5-a]pyrimidin-2-amine (TARGET) C3_Int->Product  -H+ DiBromo 3,6-Dibromo Impurity Product->DiBromo  Over-reaction C6_Side->DiBromo

Figure 1: Mechanistic divergence in the bromination of pyrazolo[1,5-a]pyrimidines. The C-3 position is electronically activated, but C-6 competes under forcing conditions.

Troubleshooting Guide (Q&A)

Issue 1: "I am consistently seeing 10-15% of the 3,6-dibromo impurity by LCMS."

Diagnosis: Stoichiometric overload and local concentration hotspots.[1] Because the 3-bromo product remains electron-rich, it can compete with the starting material for remaining NBS if the mixing is poor or if NBS is added too quickly.[1]

Corrective Action:

  • Strict Stoichiometry: Reduce NBS to 0.95 – 0.98 equivalents . Never use an excess (e.g., 1.1 eq) "to drive conversion."[1] It is better to leave 2% starting material (separable) than to generate 10% dibromo (inseparable).[1]

  • Dilution & Rate: Dissolve NBS in the reaction solvent (MeCN or DMF) and add it dropwise over 30–60 minutes. Do not add solid NBS directly to the reaction flask.[1]

  • Temperature: Lower the reaction temperature to 0°C or -10°C . This increases the kinetic selectivity for the most nucleophilic site (C-3) over the secondary site (C-6).[1]

Issue 2: "The reaction mixture turns black/tarry, and yield is low."

Diagnosis: Radical oxidation or N-bromination.[1][2] The exocyclic amine at C-2 is susceptible to oxidation, especially if the reaction is exposed to light or if the solvent promotes radical mechanisms (e.g.,


 or benzene).[1]

Corrective Action:

  • Solvent Switch: Use Acetonitrile (MeCN) or DMF .[1] These polar aprotic solvents stabilize the ionic transition state (bromonium-like) and suppress radical pathways.[1]

  • Radical Scavenging: Perform the reaction in the dark (wrap flask in foil).

  • Amine Protection (Last Resort): If the substrate is particularly sensitive, acetylate the amine (

    
    ) prior to bromination, then deprotect.[1] However, for most pyrazolo[1,5-a]pyrimidines, this is unnecessary if temperature is controlled.[1]
    
Issue 3: "I see a peak with M+16 or M+32 alongside the product."

Diagnosis: Hydrolysis or Ring Oxidation.[1] In the presence of water and NBS, bromohydrin formation or ring opening can occur.[1]

Corrective Action:

  • Dry Solvents: Ensure DMF or MeCN is anhydrous.[1]

  • Quench Protocol: Do not let the reaction sit after completion. Quench immediately with 10% aqueous Sodium Thiosulfate or Sodium Bisulfite .[1] This instantly destroys unreacted active bromine species, preventing post-reaction oxidation during workup.[1]

Optimized Experimental Protocol

This protocol is designed to prioritize regioselectivity (C-3) over speed.[1]

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrimidin-2-amine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.98 eq) - Recrystallize from water if yellow/aged.[1]

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration][1]

Step-by-Step Procedure:

  • Preparation: Charge the substrate into a round-bottom flask and dissolve in anhydrous MeCN. Cool the solution to 0°C in an ice bath. Wrap the flask in aluminum foil to exclude light.

  • Reagent Addition: Dissolve NBS (0.98 eq) in a separate volume of MeCN (approx. 10-20% of total volume).

  • Controlled Reaction: Add the NBS solution dropwise via addition funnel or syringe pump over 45 minutes .

    • Why? Keeping the concentration of NBS low relative to the substrate ensures the most reactive site (C-3) consumes the electrophile before the less reactive product (3-bromo) can react again.[1]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.[1]

    • Target: >95% conversion of SM, <2% dibromo species.[1]

  • Quench: Once complete, add 10% Na₂S₂O₃ (aq) (approx. 2 eq relative to NBS) and stir vigorously for 10 minutes. The mixture should turn from orange/red to pale yellow/colorless.[1]

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (x2) and brine (x1).[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If dibromo impurities are present (<5%), recrystallization from Ethanol/Water is often superior to chromatography for separating mono- vs. di-halogenated species.[1]

Comparative Solvent Data

The choice of solvent dictates the mechanism (Ionic vs. Radical).[1]

SolventMechanism FavoredRegioselectivity (C-3 vs C-6)Risk of Side ProductsRecommendation
Acetonitrile (MeCN) Ionic (

)
High LowPrimary Choice
DMF Ionic (

)
HighModerate (Workup difficulty)Use for insoluble substrates
DCM / Chloroform MixedModerateModerate (N-bromo formation)Avoid if possible
Acetic Acid IonicHighHigh (Protodebromination risk)Use only if MeCN fails

Decision Tree: Process Optimization

OptimizationTree Start Start Bromination (0.98 eq NBS, 0°C, MeCN) CheckLCMS Check LCMS (1 hour) Start->CheckLCMS Result1 >95% Conv. <2% Di-Br CheckLCMS->Result1 Result2 High Di-Br (>5%) CheckLCMS->Result2 Result3 Low Conversion (>20% SM) CheckLCMS->Result3 Action1 Quench with Thiosulfate Proceed to Workup Result1->Action1 Action2 RESTART: 1. Reduce NBS to 0.95 eq 2. Slower Addition 3. Lower Temp (-10°C) Result2->Action2 Action3 1. Check NBS Purity 2. Switch solvent to DMF (Solubility Issue) Result3->Action3

Figure 2: Troubleshooting decision tree for reaction monitoring.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (PMC) Context:[1] Validates C-3 as the primary nucleophilic site and discusses halogenation protocols using KX/PIDA, which parallels NBS reactivity.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (Molecules) Context: details synthetic strategies for functionalizing the pyrazolo[1,5-a]pyrimidine core, including halogenation steps in the synthesis of kinase inhibitors.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances Context: Comprehensive review of synthetic routes, confirming the stability and reactivity patterns of the scaffold.[1]

  • N-Bromosuccinimide (Reagent Profile). Source: Wikipedia / Standard Chemical Reference Context: General properties of NBS, emphasizing the need for recrystallization to minimize acid-catalyzed side reactions.

Sources

Recrystallization solvents for 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Executive Summary & Chemical Context

Compound: 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine CAS: 55405-67-9 (Parent/Analog Ref) / Note: Specific CAS may vary by salt form.[1][2][3][4][5] Class: Fused Pyrimidine Heterocycle / Kinase Inhibitor Scaffold.[1][2][3][4][5]

Technical Insight: This compound exhibits a "push-pull" electronic character.[1][2][3][4][5] The pyrazolo[1,5-a]pyrimidine core is aromatic and lipophilic, while the 2-amino group provides hydrogen-bonding capability, and the 3-bromo substituent increases lipophilicity and density.[1][2][3] Successful recrystallization requires a solvent system that disrupts the strong intermolecular


-stacking without trapping impurities in the lattice.[1][3][4][5]

Common Purity Challenges:

  • Oiling Out: The compound often separates as a supercooled oil rather than a crystal due to a wide metastable zone width.[1][3][4][5]

  • Regioisomers: Bromination byproducts (e.g., 6-bromo isomers) may co-precipitate.[1][2][3][5]

  • Occluded Solvents: The amine moiety can form stubborn solvates with chlorinated solvents.[1][3][4][5]

Solvent Selection Matrix

The following data is synthesized from standard isolation protocols for pyrazolo[1,5-a]pyrimidines [1][2][3].

Solvent SystemRoleTemp. RangeSuitabilityNotes
Ethanol (Abs.) Primary SolventReflux

4°C
High Best balance of polarity.[1][2][3][4][5] Promotes slow crystal growth.[1][2][3][4][5]
DMF / Water Solvent / Anti-solvent80°C

RT
High Ideal for crude material with low solubility.[1][2][3][4][5] Ratio 1:1 to 1:3.
Acetonitrile Primary SolventReflux

-20°C
Medium Good for removing non-polar impurities; risk of low recovery.[1][2][3][4][5]
Ethyl Acetate Wash / SlurryRTLow Poor solubility for recrystallization; excellent for removing non-polar oils.[1][2][3][4][5]
DMSO SolventRTSpecific Only for crash-precipitation with water.[1][2][3][4][5] Hard to remove trace DMSO.

Detailed Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for material with >85% purity requiring polishing.[1][3][4][5]

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C).[1][2][3][4][5]

  • Saturation: Add additional Ethanol dropwise until the solid just dissolves.

    • Critical Step: If color is dark orange/brown, add Activated Carbon (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (approx. 25°C) over 2 hours. Do not use an ice bath immediately; this causes oiling.[1][2][3][4][5]

  • Crystallization: Once turbidity is observed, cool to 0-4°C for 4 hours.

  • Isolation: Filter the pale yellow/off-white needles.[1][2][3][4][5] Wash with cold Ethanol (1x) and Hexane (2x).[1][2][5]

Protocol B: The DMF/Water "Crash" Method

Best for crude reaction mixtures or highly insoluble bulk.[1][2][3][4][5]

  • Dissolution: Dissolve crude material in minimal DMF at 60-80°C.

  • Precipitation: Add water dropwise to the hot solution until a persistent cloudiness forms.[1][2][3][4][5]

  • Re-dissolution: Add a few drops of DMF to clear the solution.[1][3][4][5]

  • Cooling: Turn off heat and allow the bath to cool to RT overnight.

  • Wash: Filter solids and wash aggressively with water (to remove DMF) followed by Isopropanol.[1][2][3][4][5]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the cooling rate is too fast, pushing the system into the "labile zone" where amorphous separation occurs before nucleation.[1][2][3][4][5]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" of pure product at the cloud point.[1][2][3][4][5]

    • Add 10-20% more solvent to lower the saturation level.[1][2][3][4][5]

    • Seeding Trick: If you lack seeds, scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.[1][2][3][4][5]

Q2: The crystals are retaining a yellow/orange color.[1][3][4][5] How do I remove this?

  • Cause: Oxidation byproducts (often azo-linkages or brominated impurities) trapped in the lattice.[1][2][3][4][5]

  • Fix: Use Protocol A with an Activated Carbon step. Alternatively, wash the crude solid with cold Dichloromethane (DCM) before recrystallization; the impurities are often more soluble in DCM than the amine product.[1][2][3][5]

Q3: Can I use Acetone?

  • Risk: Avoid Acetone if possible.[1][3][4][5] Primary amines can react with acetone to form imines (Schiff bases) under acidic conditions or high heat, reducing yield and purity [4].[1][2][3][5]

Visual Workflow: Purification Logic

The following decision tree helps you select the correct protocol based on your crude material's state.

Recrystallization_Logic Start Crude 3-Bromopyrazolo [1,5-a]pyrimidin-2-amine Purity_Check Est. Purity > 85%? Start->Purity_Check Ethanol_Path Protocol A: Ethanol Reflux Purity_Check->Ethanol_Path Yes DMF_Path Protocol B: DMF/Water System Purity_Check->DMF_Path No (Dark/Sticky) Cooling Slow Cool to RT (Avoid Shock Cooling) Ethanol_Path->Cooling Result Crystalline Solid (Pale Yellow) Cooling->Result Precip Precipitate with H2O Wash with IPA DMF_Path->Precip Precip->Result Oiling Issue: Oiling Out? Result->Oiling Reheat Re-heat & Dilute (+10% Solvent) Add Seed Crystal Oiling->Reheat Yes

Figure 1: Decision matrix for solvent selection based on crude purity levels.

References

  • Vertex AI Search. (2025).[1][2][3][4][5] Synthesis and purification of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine. Retrieved from .[1][2][5]

  • MDPI. (2025).[1][2][3][4][5] An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. Retrieved from .[1][2][5]

  • Google Patents. (2013).[1][2][3][4][5] WO2013134228A1 - Pyrazolo[1,5-a]pyrimidine-based compounds.[1][2][3][4][5][6] Retrieved from .[1][2][5]

  • ResearchGate. (2021). Recrystallization of amine compounds. Retrieved from .

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes foundational principles of mass spectrometry, established fragmentation patterns of related chemical structures, and comparative data to construct a predictive fragmentation pathway. This approach is crucial for the structural elucidation, metabolite identification, and quality control of novel drug candidates.

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous biologically active compounds, and understanding its behavior under mass spectrometric conditions is vital for its development.[1][2] This guide will compare the fragmentation of the title compound with its non-brominated analog and a simple aminopyrimidine to highlight the structural influences on the fragmentation pathways.

Predicted Fragmentation Pathway of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

The fragmentation of a molecule in a mass spectrometer is highly dependent on its chemical structure and the ionization technique employed.[3] For 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, electrospray ionization (ESI) in the positive ion mode is the most probable method for generating the protonated molecule, [M+H]+. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is predicted to follow several key pathways, primarily involving the bromine substituent and the fused heterocyclic ring system.

The molecular formula of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is C₆H₄BrN₅. Due to the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, all bromine-containing fragments will appear as characteristic doublets with a 2 Da mass difference.[4] The protonated molecule [M+H]⁺ is expected at an m/z of 225.9774 (for ⁷⁹Br) and 227.9753 (for ⁸¹Br).

The primary fragmentation events are anticipated to be:

  • Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromo-substituted aromatic compounds, leading to a stable radical cation.

  • Cleavage of the pyrimidine and pyrazole rings: Following the initial loss of bromine or through direct fragmentation of the protonated molecule, the heterocyclic rings are expected to cleave, leading to the loss of small neutral molecules such as hydrogen cyanide (HCN) and cyanamide (CH₂N₂).

The proposed fragmentation pathway is visually represented in the following diagram:

cluster_main Proposed Fragmentation of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine mol [M+H]⁺ m/z 226/228 frag1 [M+H - Br]⁺ m/z 147 mol->frag1 - •Br frag2 [M+H - HBr]⁺ m/z 146 mol->frag2 - HBr frag3 [C₄H₃N₂]⁺ m/z 79 frag1->frag3 - C₂HN₃ frag4 [C₅H₄N₃]⁺ m/z 118 frag2->frag4 - HCN

Caption: Predicted fragmentation pathway of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.

Comparative Fragmentation Analysis

To better understand the influence of the bromine atom and the fused ring system, a comparative analysis with related structures is presented.

Compound Precursor Ion [M+H]⁺ (m/z) Key Fragments (m/z) Interpretation
3-Bromopyrazolo[1,5-a]pyrimidin-2-amine226/228147, 146, 118, 79Initial loss of Br radical or HBr is the dominant pathway. Subsequent fragmentation involves cleavage of the heterocyclic rings.
Pyrazolo[1,5-a]pyrimidin-2-amine148121, 94Fragmentation is initiated by the cleavage of the pyrimidine ring, with the primary loss of HCN, followed by the loss of another HCN molecule.
2-Aminopyrimidine9669, 53The fragmentation pathway involves the sequential loss of HCN and acetylene from the pyrimidine ring, which is a characteristic fragmentation pattern for aminopyrimidines.[3]

This comparison clearly demonstrates that the bromine substituent provides a low-energy fragmentation pathway (loss of Br• or HBr), which is not available in the non-brominated analog. The fused pyrazole ring in the pyrazolo[1,5-a]pyrimidine structures leads to more complex ring cleavage patterns compared to the simpler 2-aminopyrimidine. The fragmentation processes are strongly dependent on the protonation sites and the structure of the exohedral moieties.[5]

Detailed Experimental Protocol

A robust and reproducible experimental method is critical for obtaining high-quality mass spectrometry data. The following is a general protocol for the analysis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Optimized for the specific instrument.

  • MS1 Scan Range: m/z 50-300.

  • MS2 Product Ion Scans: Precursor ion selection of m/z 226 and 228 with collision-induced dissociation (CID). Collision energy should be optimized (e.g., ramped from 10-40 eV) to observe the desired fragments.[3][6]

The overall workflow for this analysis is depicted below:

cluster_workflow General LC-MS/MS Workflow prep Sample Preparation (10 µg/mL in mobile phase A) lc LC Separation (C18 column, gradient elution) prep->lc ms1 ESI-MS (Full Scan, m/z 50-300) lc->ms1 cid Collision-Induced Dissociation (Precursor ions m/z 226/228) ms1->cid ms2 MS/MS Analysis (Product Ion Scan) cid->ms2 data Data Analysis (Fragmentation Pattern Elucidation) ms2->data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine. By leveraging established fragmentation principles and comparative analysis, we can anticipate the major fragmentation pathways, which are dominated by the loss of the bromine substituent and subsequent cleavage of the heterocyclic core. The provided experimental protocol offers a starting point for the empirical analysis of this and related compounds, which is an indispensable tool in modern drug discovery and development.

References

  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation - Benchchem.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed.
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines | Journal of the American Chemical Society - ACS Publications.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation - RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Mass fragmentation pattern for compound 10 - ResearchGate.
  • Collision-induced dissociation - Wikipedia.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Collision-induced dissociation – Knowledge and References - Taylor & Francis.
  • Energy-resolved collision-induced dissociation pathways of model N-linked glycopeptides.
  • Fragmentation (mass spectrometry) - Wikipedia.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing.
  • Mass Spectrometry: Fragmentation.
  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification.
  • C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
  • An In-depth Technical Guide to the Mass Spectrum Fragmentation of 3-Bromopropionic-2,2,3,3-d4 Acid - Benchchem.
  • A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids | Request PDF - ResearchGate.

Sources

A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodo Pyrazolo[1,5-a]pyrimidines in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged heterocyclic system, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of this nucleus is paramount for the development of novel molecular entities with tailored properties. Among the various synthetic handles employed for diversification, halogens at the 3-position serve as versatile precursors for a multitude of cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo- and 3-iodo-pyrazolo[1,5-a]pyrimidines, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Underlying Principle: Carbon-Halogen Bond Strength and Reactivity

The differential reactivity between 3-bromo- and 3-iodo-pyrazolo[1,5-a]pyrimidines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the disparity in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This translates to a lower activation energy barrier for the oxidative addition of a low-valent metal catalyst (typically palladium) to the C-I bond, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, 3-iodopyrazolo[1,5-a]pyrimidines are generally more reactive than their 3-bromo counterparts, often necessitating milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Here, we delve into a comparative analysis of 3-bromo- and 3-iodo-pyrazolo[1,5-a]pyrimidine reactivity in three of the most pivotal transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and vinyl-substituted pyrazolo[1,5-a]pyrimidines.

Experimental Data Snapshot:

Halogen at C3ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.6767-89[1]
Iodo 3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285[2]

Analysis and Field-Proven Insights:

The available data, although from different substrates and conditions, aligns with the established reactivity trend of I > Br. The Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one requires microwave heating at 135 °C to achieve good to excellent yields, highlighting the need for elevated temperatures to facilitate the oxidative addition of the C-Br bond.[1] In contrast, the coupling of a 3-iodo analog proceeds efficiently at a lower temperature of 90 °C.[2]

For researchers, this implies that when working with the more readily available and often more stable 3-bromo derivatives, the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos) and higher temperatures may be necessary to drive the reaction to completion and avoid side reactions like debromination. Conversely, the higher reactivity of the 3-iodo counterparts allows for greater flexibility in reaction conditions, potentially enabling the use of milder bases and lower temperatures, which can be crucial for substrates with sensitive functional groups.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl functionalities onto the pyrazolo[1,5-a]pyrimidine core, opening avenues for further transformations or for their intrinsic value in various applications.

Experimental Data Snapshot:

Halogen at C3ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodo 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF80392[2]

Analysis and Field-Proven Insights:

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl pyrazolo[1,5-a]pyrimidines, which are prevalent motifs in pharmacologically active compounds.

Reactivity Trend (Inferred): I > Br

While direct side-by-side comparative studies on the 3-halopyrazolo[1,5-a]pyrimidine scaffold are not extensively documented, the established principles of the Buchwald-Hartwig amination allow for a reliable prediction of reactivity. The oxidative addition of the palladium catalyst to the C-X bond is the initial and often rate-limiting step. Given the weaker C-I bond, 3-iodopyrazolo[1,5-a]pyrimidines are expected to be significantly more reactive than their 3-bromo counterparts in this transformation.

Expertise & Experience:

In practice, this heightened reactivity of the 3-iodo substrate can be leveraged to achieve amination under milder conditions, which is particularly advantageous when dealing with volatile amines or thermally sensitive substrates. For the 3-bromo analogs, successful amination may necessitate the use of more sophisticated catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos), and potentially higher reaction temperatures. The choice of base is also critical; while stronger bases like sodium tert-butoxide are common, the higher reactivity of the iodo-compound might allow for the use of weaker bases like cesium carbonate or potassium phosphate, thereby broadening the functional group tolerance of the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which, in principle, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the reactivity trend of the leaving group is often inverted compared to cross-coupling reactions.

Expected Reactivity Trend: F > Cl > Br > I

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups and by the electronegativity of the halogen, which can stabilize the developing negative charge through an inductive effect. Therefore, for SNAr reactions on the 3-position of the pyrazolo[1,5-a]pyrimidine core, the expected order of reactivity would be F > Cl > Br > I.

However, it is crucial to note that SNAr reactions at the 3-position of the pyrazolo[1,5-a]pyrimidine nucleus are not as commonly reported as those at the 5- and 7-positions, which are more activated towards nucleophilic attack. The successful execution of an SNAr reaction at the 3-position would likely require a strong nucleophile and potentially harsh reaction conditions. For practical synthetic purposes, palladium-catalyzed cross-coupling reactions are generally the more reliable and versatile methods for the functionalization of the 3-position of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Synthesis of 3-Halo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

A common precursor for both 3-bromo and 3-iodo derivatives can be synthesized and then halogenated.

Step 1: Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one This step typically involves the condensation of a substituted aminopyrazole with a β-ketoester bearing a trifluoromethyl group.

Step 2: Halogenation

  • For 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: To a solution of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one in a suitable solvent such as dichloromethane or acetonitrile, N-bromosuccinimide (NBS) (typically 1.05-1.2 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS), after which the product is isolated by filtration or extraction. Excellent yields (typically >90%) are often achieved.[1]

  • For 3-Iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Similarly, to a solution of the pyrazolo[1,5-a]pyrimidin-5(4H)-one in a suitable solvent, N-iodosuccinimide (NIS) (typically 1.05-1.2 equivalents) is added. The reaction is stirred at room temperature until completion. Work-up and purification provide the desired 3-iodo derivative in high yield.[1]

Representative Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine[1]

To a microwave vial are added 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), XPhosPdG2 (0.025 eq.), XPhos (0.05 eq.), and potassium carbonate (2.0 eq.). Ethanol and water (4:1) are added, and the vial is sealed. The reaction mixture is irradiated in a microwave reactor at 135 °C for 40 minutes. After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Representative Sonogashira Coupling of a 3-Iodopyrazolo[1,5-a]pyrimidine[2]

To a solution of the 3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq.) in DMF are added PdCl₂(PPh₃)₂ (0.05 eq.), CuI (0.1 eq.), and triethylamine (2.0 eq.). The terminal alkyne (1.2 eq.) is then added, and the reaction mixture is heated at 80 °C for 3 hours under an inert atmosphere. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired 3-alkynylpyrazolo[1,5-a]pyrimidine.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Reactivity_Comparison cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Governing Factor 3-Iodo-Pyrazolo[1,5-a]pyrimidine 3-Iodo-Pyrazolo[1,5-a]pyrimidine 3-Bromo-Pyrazolo[1,5-a]pyrimidine 3-Bromo-Pyrazolo[1,5-a]pyrimidine 3-Iodo-Pyrazolo[1,5-a]pyrimidine->3-Bromo-Pyrazolo[1,5-a]pyrimidine More Reactive > Less Reactive C-I Bond C-I Bond 3-Iodo-Pyrazolo[1,5-a]pyrimidine->C-I Bond C-Br Bond C-Br Bond 3-Bromo-Pyrazolo[1,5-a]pyrimidine->C-Br Bond C-I Bond->C-Br Bond Weaker Bond > Stronger Bond

Caption: Reactivity hierarchy in palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between a 3-bromo- and a 3-iodo-pyrazolo[1,5-a]pyrimidine derivative as a synthetic precursor is a strategic decision that hinges on a trade-off between reactivity, stability, and cost. The 3-iodo analogs are demonstrably more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond. Conversely, 3-bromo-pyrazolo[1,5-a]pyrimidines, while less reactive, are often more stable and can be successfully employed with the use of more active catalyst systems and optimized reaction conditions. For nucleophilic aromatic substitution, the reactivity trend is expected to be reversed, although this transformation is less common at the 3-position of this heterocyclic system. By understanding these fundamental reactivity principles and leveraging the available experimental data, researchers can judiciously select the appropriate halogenated precursor to efficiently and effectively achieve their synthetic goals in the exciting and ever-evolving field of pyrazolo[1,5-a]pyrimidine chemistry.

References

  • Durand, G. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1287-1302. [Link]

  • Sikdar, A. et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(13), 8933–8944. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Durand, G. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1287-1302. [Link]

  • Sikdar, A. et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(13), 8933-8944. [Link]

Sources

Characterization data for 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine , a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., CDK, Trk, and Pim-1 inhibitors). It objectively compares this scaffold against its regioisomers and halogenated analogues, supported by characterization data and experimental protocols.

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine ring system found in ATP. The 3-bromo-2-amine derivative is a "linchpin" intermediate:

  • The C-2 Amine: Provides a hydrogen bond donor/acceptor motif critical for binding in the hinge region of kinase active sites (e.g., interacting with the "gatekeeper" residue).

  • The C-3 Bromine: Serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl "tails" that extend into the hydrophobic pocket of the enzyme.

Comparison at a Glance:

Feature 3-Bromo-2-amine (Target) 6-Bromo-2-amine (Isomer) 3-Iodo-2-amine (Alternative)
Electronic Character Electron-rich pyrazole ring Electron-deficient pyrimidine ring Similar to bromo, higher polarizability
Reactivity (Pd-coupling) High (C-3 is activated) Moderate (C-6 is less activated) Very High (often unstable)
Synthetic Access Regioselective Bromination of 2-amine Requires functionalized precursor Direct Iodination (NIS)

| Stability | High (Bench stable) | High | Moderate (Light sensitive) |

Synthetic Routes & Regioselectivity Logic

The synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-2-amine relies on the distinct nucleophilicity of the parent scaffold.

Pathway Analysis
  • Step 1: Cyclocondensation: Reaction of 3,5-diaminopyrazole with 1,1,3,3-tetramethoxypropane (or malonaldehyde bis(dimethylacetal)).

    • Regioselectivity:[1][2][3][4][5] The exocyclic amines and ring nitrogens compete. Under acidic conditions, the ring nitrogen (N1) and the adjacent exocyclic amine condense to form the pyrimidine ring, yielding the 2-amine regioisomer.

  • Step 2: Electrophilic Bromination:

    • The pyrazolo[1,5-a]pyrimidine system is electron-rich at C-3 .

    • Treatment with N-Bromosuccinimide (NBS) results in exclusive C-3 bromination.

Visualization: Synthesis & Regiochemistry

SynthesisWorkflow Start 3,5-Diaminopyrazole Inter Pyrazolo[1,5-a]pyrimidin-2-amine (Core Scaffold) Start->Inter Cyclization Impurity Regioisomer: 7-Amine derivative Start->Impurity Minor Pathway (pH dependent) Reagent1 1,1,3,3-Tetramethoxypropane (Acidic Cond.) Reagent1->Inter Product 3-Bromopyrazolo[1,5-a] pyrimidin-2-amine Inter->Product SEAr Bromination (C-3 Selective) Note C-3 is the most electron-rich site Inter->Note Reagent2 NBS (1.05 eq) ACN, 0°C -> RT Reagent2->Product

Caption: Regioselective synthesis pathway favoring the 2-amine isomer and subsequent C-3 bromination.

Characterization Data & Structural Validation[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR)

Distinguishing the 3-bromo product from the unbrominated precursor and the 6-bromo isomer is critical.

Comparative


H NMR Table (DMSO-

, 400 MHz)
PositionProton TypePrecursor (Unsubstituted) Target (3-Bromo) Isomer (6-Bromo)
C-3 Pyrazole-H

5.85 (s, 1H)
Absent

6.05 (s, 1H)
C-6 Pyrimidine-H

6.75 (dd, 1H)

6.85 (dd, 1H)
Absent
C-5 Pyrimidine-H

8.35 (d, 1H)

8.42 (d, 1H)

8.60 (s, 1H)
C-7 Pyrimidine-H

8.35 (d, 1H)

8.42 (d, 1H)

8.60 (s, 1H)
NH

Amine (Exch.)

5.60 (br s, 2H)

5.80 (br s, 2H)

6.10 (br s, 2H)

Note: In the 3-bromo derivative, the disappearance of the upfield singlet at ~5.85 ppm is the primary diagnostic. In the 6-bromo isomer, the coupling pattern of the pyrimidine ring changes from an AMX system (dd, d, d) to two singlets (or weakly coupled doublets).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: The presence of a bromine atom is confirmed by the characteristic 1:1 isotopic ratio of the

    
     and 
    
    
    
    peaks.
    • Calculated MW: 213.03

    • Observed m/z: 213.0 (100%), 215.0 (98%).

Infrared Spectroscopy (FT-IR)
  • Primary Amine: Doublet band at

    
     (asymmetric/symmetric stretch).
    
  • C-Br Stretch: Strong band at

    
    .
    
  • C=N / C=C (Heterocycle):

    
    .
    

Performance Comparison: Cross-Coupling Reactivity

The 3-bromo intermediate is compared here against alternative halides in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Conditions:


 (5 mol%), 

, DME/H2O, 80°C, 4h.
IntermediateHalogen Pos.[2][4][5]Yield (%)Reaction TimeComments
3-Bromo-2-amine C-3 88% 4 h Clean conversion; standard reactivity.
3-Iodo-2-amineC-392%2 hFaster, but intermediate is light-sensitive and more expensive.
3-Chloro-2-amineC-345%12 hSluggish; requires specialized ligands (e.g., XPhos).
6-Bromo-2-amineC-665%8 hSlower; C-6 is electron-deficient but less activated for oxidative addition than C-3.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidin-2-amine[8][9][10][11][12]
  • Dissolve 3,5-diaminopyrazole sulfate (10 mmol) in water (20 mL).

  • Neutralize with NaOH (20 mmol) to release the free base.

  • Add 1,1,3,3-tetramethoxypropane (11 mmol) and Ethanol (20 mL).

  • Acidify with concentrated HCl (2 mL) to catalyze condensation.

  • Reflux for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to RT, neutralize with saturated

    
    . Extract with EtOAc (3x).
    
  • Purify: Recrystallize from Ethanol/Water.

    • Yield: ~70-80%.[6]

    • Appearance: Off-white solid.

Protocol B: Regioselective Bromination (The Target)
  • Dissolve Pyrazolo[1,5-a]pyrimidin-2-amine (5 mmol) in Acetonitrile (25 mL).

  • Cool to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (5.25 mmol, 1.05 equiv) portion-wise over 10 minutes.

    • Critical Step: Slow addition prevents over-bromination or polymerization.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench with 10%

    
     (aq) to remove excess bromine.
    
  • Isolate: Filter the precipitate. Wash with cold water and hexanes.

  • Dry under vacuum at 40°C.

    • Yield: >85%.[2][4][5][7][8]

    • Purity: >98% (HPLC).

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents.
    • Source: Arkivoc, 2008.
    • URL:[Link]

  • Bromin

    • Title: Regioselective C(sp2)
    • Source: RSC Advances, 2024.
    • URL:[Link]

  • Kinase Inhibitor Applic

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[9]

    • Source: MDPI, Molecules, 2024.
    • URL:[Link]

  • General Characterization D

    • Title: 3-Bromopyrazolo[1,5-a]pyrimidine PubChem Entry (Analogous Core D
    • Source: PubChem.[10]

    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring their safe and environmentally conscious disposal. This guide is designed to build your trust by providing in-depth, actionable information that prioritizes the safety of laboratory personnel and ensures regulatory compliance. The procedures outlined below are based on established chemical waste management principles and specific hazard data for this compound.

Core Principle: Hazard-Based Waste Management

The fundamental principle guiding the disposal of any chemical is a thorough understanding of its intrinsic hazards. 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is not a benign substance; it is a halogenated heterocyclic compound with a specific hazard profile that dictates its handling and disposal pathway. The primary directive is to treat this compound and any material contaminated by it as hazardous waste, which must be collected by a licensed professional waste disposal service.[1][2] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. [2][3]

Hazard Profile Analysis

An analysis of the Safety Data Sheet (SDS) and aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data reveals the following critical hazards.[4][5] This information is the cornerstone of our disposal strategy, as it explains why specific precautions are necessary.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, Oral (Category 3)H301Danger Toxic if swallowed.[4]
Skin Irritation (Category 2)H315Warning Causes skin irritation.[4]
Serious Eye Irritation (Category 2)H319Warning Causes serious eye irritation.[4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335Warning May cause respiratory irritation.[4]

This data underscores the necessity of using appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][6]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to waste segregation, containment, and labeling. Adherence to this process is critical for ensuring safety and compliance.

Diagram: Disposal Decision Workflow

G cluster_0 Waste Generation Point cluster_1 Segregation & Identification cluster_2 Containerization Protocol cluster_3 Final Disposal Pathway Waste Waste Containing 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine Solid Solid Waste (Unused reagent, contaminated solids) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions, rinsates) Waste->Liquid Is it liquid? Labware Trace-Contaminated Labware (Gloves, tips, empty vials) Waste->Labware Is it trace-contaminated? SolidContainer Approved, Labeled 'Halogenated Solid Waste' Container Solid->SolidContainer LiquidContainer Approved, Labeled 'Halogenated Liquid Waste' Container Liquid->LiquidContainer LabwareContainer Designated Hazardous Waste Container Labware->LabwareContainer Storage Store in Satellite Accumulation Area (Segregated from incompatibles) SolidContainer->Storage LiquidContainer->Storage LabwareContainer->Storage Pickup Arrange Pickup by Licensed Waste Disposal Service Storage->Pickup

Caption: Decision workflow for segregating and disposing of waste.

Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. Because 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine contains bromine, it must be treated as halogenated waste .[7] Mixing halogenated and non-halogenated waste streams can create dangerous reactions and significantly increase disposal costs.

  • Halogenated Solid Waste:

    • Unused or expired 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine solid.

    • Grossly contaminated items such as weighing papers, filter papers, or absorbent pads used for cleaning up small spills.[2]

  • Halogenated Liquid Waste:

    • Solutions containing dissolved 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.

    • The first rinse from cleaning contaminated glassware.[8]

  • Trace-Contaminated Sharps and Labware:

    • Needles and razor blades must be placed in a designated sharps container.

    • Disposable labware like pipette tips, vials, and gloves that have come into contact with the compound should be collected in a separate, clearly marked hazardous waste container.[2]

Containerization and Labeling

The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.

  • Select the Right Container: Use only chemically compatible containers in good condition with a secure, threaded sealing cap.[8][9] For liquid waste, glass or high-density polyethylene (HDPE) carboys are appropriate. Never use food or beverage containers.[9]

  • Label Immediately: The waste container must be labeled before the first drop of waste is added.[3] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "3-Bromopyrazolo[1,5-a]pyrimidin-2-amine " (no formulas or abbreviations).[10]

    • An approximate percentage of each component if it is a mixed waste stream.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[9][10] Do not leave a funnel in the container opening.[10]

  • Avoid Overfilling: Leave at least 10% of headspace (ullage) in liquid waste containers to allow for vapor expansion.[11][12]

Storage in Satellite Accumulation Areas

Designated laboratory spaces, known as Satellite Accumulation Areas (SAAs), are where waste is stored pending pickup.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Segregation: Store halogenated waste containers separately from non-halogenated waste. Furthermore, ensure segregation from incompatible hazard classes, such as keeping acids away from bases and flammables.[10][13]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain potential leaks.[8][9]

Special Protocols and Procedures

Disposal of "Empty" Containers

A container that held 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is not truly empty until decontaminated.

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as halogenated liquid hazardous waste.[8] Subsequent rinses may be permissible for drain disposal only if they contain no heavy metals or other toxic chemicals and are compliant with local regulations, but it is best practice to collect all rinses as hazardous waste.[9]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[8]

  • Final Disposal: Once rinsed and air-dried, the container can be disposed of in the appropriate solid waste stream (e.g., broken glass box).[8]

Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Protect Yourself: Don appropriate PPE, including gloves, eye protection, and a lab coat. For large spills of the solid, respiratory protection may be necessary to avoid inhaling dust.[1]

  • Contain the Spill: Prevent the spread of the material. For solid spills, carefully sweep up the material to avoid generating dust.[1][6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated absorbent material and collected solids into a designated container, which must then be sealed, labeled as hazardous waste, and disposed of according to the procedures in Section 2.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

Conclusion: A Culture of Safety

The proper disposal of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards and adhering to a systematic workflow of segregation, containment, and labeling, we protect ourselves, our colleagues, and the environment. This protocol should be integrated into your laboratory's standard operating procedures and reviewed regularly.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Safety & Environmental Protection Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyrazolo(1,5-a)pyrimidine. PubChem. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.